molecular formula C7H4BrF2N3 B13557423 3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine

3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B13557423
M. Wt: 248.03 g/mol
InChI Key: NQSXJKXFTJRBQF-UHFFFAOYSA-N
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Description

3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and difluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 3-bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl or heteroaryl boronic acids . This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Suzuki–Miyaura cross-coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically arylated derivatives of this compound, which can be further functionalized for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of both bromine and difluoromethyl groups, which enhance its reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various biologically active molecules .

Properties

Molecular Formula

C7H4BrF2N3

Molecular Weight

248.03 g/mol

IUPAC Name

3-bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H4BrF2N3/c8-4-3-12-13-5(6(9)10)1-2-11-7(4)13/h1-3,6H

InChI Key

NQSXJKXFTJRBQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)Br)N=C1)C(F)F

Origin of Product

United States

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